

S-1360: A Technical Overview of a Pioneering HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: S 1360

Cat. No.: B1680365

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral activity and mechanism of action of S-1360, an early-generation HIV-1 integrase inhibitor. Although its clinical development was discontinued, the study of S-1360 has contributed to the foundational understanding of HIV-1 integrase as a therapeutic target. This document summarizes its known antiviral spectrum, details relevant experimental protocols, and visualizes its mechanism of action.

Antiviral Activity Spectrum of S-1360

S-1360 is an orally active HIV integrase inhibitor developed by Shionogi.^[1] It demonstrated potent antiviral activity primarily against Human Immunodeficiency Virus Type 1 (HIV-1). Clinical development of S-1360 was discontinued in the Phase II trial stage in August 2003.^[1]

In Vitro Anti-HIV-1 Activity

S-1360 exhibited potent and specific activity against HIV-1, including a range of clinical isolates and strains resistant to other classes of antiretroviral drugs.

Virus/Cell Line	EC50 (nM)	Notes	Reference
Variety of clinical HIV-1 isolates	140 (mean)	Active against both X4 and R5 tropic strains.	[2]
HIV-1(IIIB) in MT-4 cells	Not specified	Used in combination studies to evaluate other compounds.	[3]
NRTI, NNRTI, and PI-resistant HIV-1 variants	Potent activity reported	Specific EC50 values for resistant strains are not detailed in the available literature.	[2]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; PI: Protease Inhibitor.

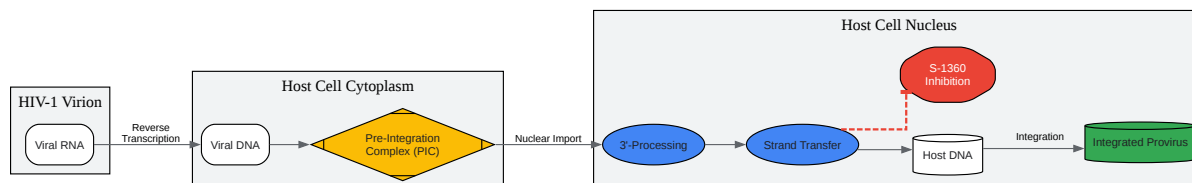
The available data indicates that S-1360's antiviral activity is highly specific to HIV-1. Extensive studies on its activity against a broader spectrum of other viruses are not available in the public domain, likely due to its targeted mechanism of action and early discontinuation.

Mechanism of Action

S-1360 functions as an HIV-1 integrase inhibitor. HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. S-1360 specifically targets the strand transfer step of this process.

HIV-1 Integrase Catalytic Process and Inhibition by S-1360

The following diagram illustrates the key steps of HIV-1 DNA integration and the point of inhibition by S-1360.



[Click to download full resolution via product page](#)

HIV-1 integration and the point of S-1360 inhibition.

Experimental Protocols

The following sections describe representative methodologies for evaluating the in vitro antiviral activity of HIV-1 integrase inhibitors like S-1360.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay quantitatively measures the inhibition of the strand transfer step of the HIV-1 integration process.

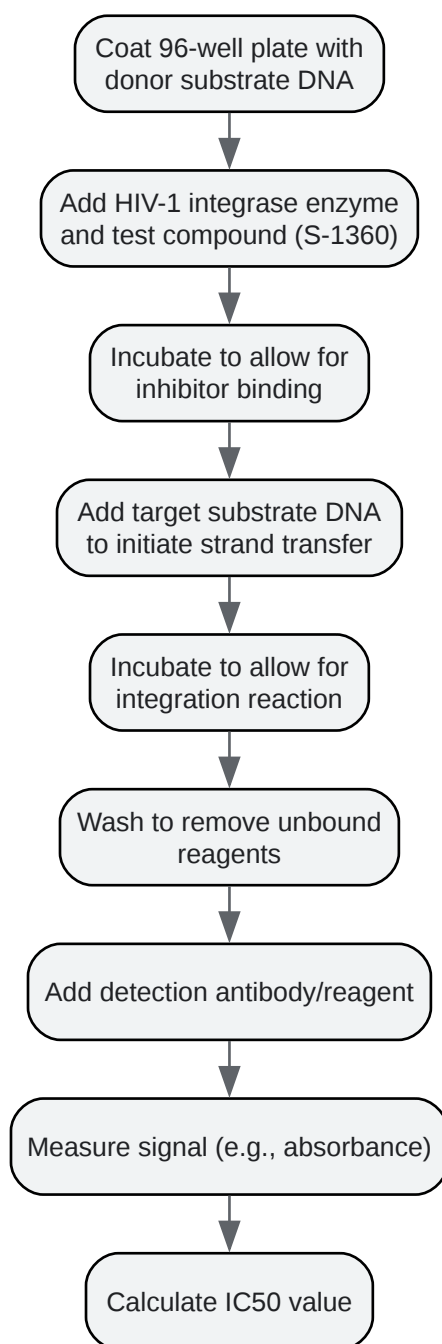
Objective: To determine the concentration at which an inhibitor (e.g., S-1360) blocks 50% of the integrase strand transfer activity (IC₅₀).

Materials:

- Recombinant HIV-1 Integrase enzyme
- Donor substrate DNA (simulating the viral DNA end)
- Target substrate DNA (simulating the host DNA)
- Assay buffer
- Test compound (S-1360)

- 96-well plates
- Detection reagents (e.g., colorimetric or fluorescent)

Workflow:



[Click to download full resolution via product page](#)

Workflow for an in vitro HIV-1 integrase strand transfer assay.

Procedure:

- A 96-well plate is coated with the donor substrate DNA.
- Recombinant HIV-1 integrase enzyme is added to the wells along with serial dilutions of the test compound (S-1360).
- The plate is incubated to allow the inhibitor to bind to the integrase.
- The target substrate DNA is added to initiate the strand transfer reaction.
- After incubation, the plate is washed to remove unbound components.
- A detection reagent, often an antibody that recognizes the integrated product, is added.
- The signal is measured, and the IC₅₀ value is calculated by plotting the percent inhibition against the compound concentration.

Cell-Based Anti-HIV-1 Assay (p24 ELISA)

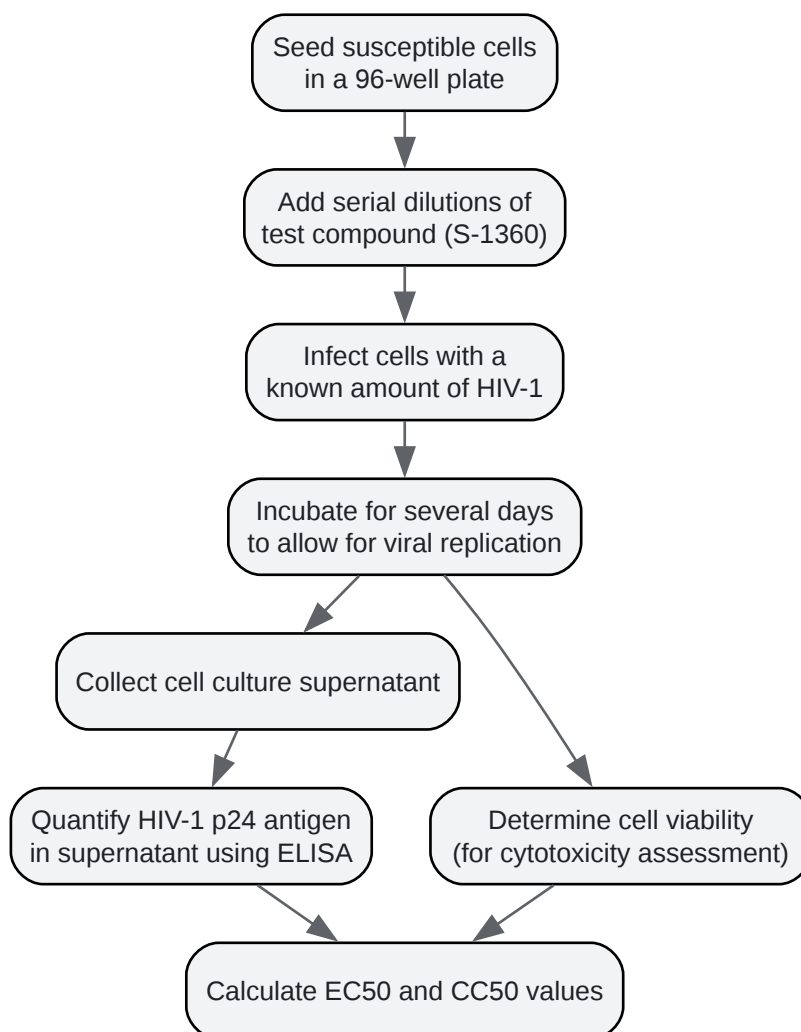
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Objective: To determine the 50% effective concentration (EC₅₀) of a compound in preventing HIV-1 replication.

Materials:

- HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)
- HIV-1 viral stock
- Test compound (S-1360)
- Cell culture medium and supplements
- 96-well cell culture plates
- HIV-1 p24 antigen ELISA kit

Workflow:



[Click to download full resolution via product page](#)

Workflow for a cell-based HIV-1 p24 antigen assay.

Procedure:

- HIV-1 susceptible cells are seeded in a 96-well plate.
- Serial dilutions of S-1360 are added to the wells.
- The cells are then infected with a standardized amount of HIV-1.
- The plate is incubated for a period of 3-7 days to allow for multiple rounds of viral replication.

- The cell culture supernatant is harvested.
- The amount of HIV-1 p24 antigen in the supernatant, a marker of viral replication, is quantified using an ELISA.
- In parallel, the toxicity of the compound on the cells is measured to determine the 50% cytotoxic concentration (CC50).
- The EC50 is calculated from the reduction in p24 levels at different drug concentrations. The selectivity index ($SI = CC50/EC50$) is then determined to assess the therapeutic window of the compound.

Conclusion

S-1360 was a promising, potent, and specific inhibitor of HIV-1 integrase with demonstrated activity against a variety of clinically relevant viral strains, including those with resistance to other antiretroviral classes. Although its development was halted, the research surrounding S-1360 provided valuable insights into the therapeutic potential of targeting HIV-1 integrase, paving the way for the successful development of subsequent drugs in this class. The methodologies described herein represent standard approaches for the evaluation of such antiviral compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinician.com [clinician.com]
- 3. abnova.com [abnova.com]
- To cite this document: BenchChem. [S-1360: A Technical Overview of a Pioneering HIV-1 Integrase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1680365#s-1360-antiviral-activity-spectrum>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com